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molecular formula C17H24N4O2 B3293519 Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester CAS No. 885500-34-5

Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester

Cat. No. B3293519
M. Wt: 316.4 g/mol
InChI Key: SAYYOEYIHDDWDU-UHFFFAOYSA-N
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Patent
US08546407B2

Procedure details

Trifluoroacetic acid (1 ml) was added dropwise to a solution of [1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (19 mg, 0.06 mmol) in dichloromethane (1 ml), with stirring and cooling on ice. After 2.5 hours, the solvents were concentrated in vacuo and the crude product was purified on a basic resin NH2 cartridge (2 g, 15 ml) eluting with methanol to afford the required compound (12.5 mg, 0.058 mmol, 96%). LC-MS (LCT) Rt 0.95 [M+H]+ 217
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][CH:15]1[CH2:20][CH2:19][N:18]([C:21]2[CH:26]=[CH:25][N:24]=[C:23]3[NH:27][CH:28]=[CH:29][C:22]=23)[CH2:17][CH2:16]1)(C)(C)C>ClCCl>[NH:27]1[C:23]2=[N:24][CH:25]=[CH:26][C:21]([N:18]3[CH2:19][CH2:20][CH:15]([NH2:14])[CH2:16][CH2:17]3)=[C:22]2[CH:29]=[CH:28]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
19 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C1=C2C(=NC=C1)NC=C2)=O
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling on ice
CONCENTRATION
Type
CONCENTRATION
Details
the solvents were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified on a basic resin NH2 cartridge (2 g, 15 ml)
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1C=CC=2C1=NC=CC2N2CCC(CC2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.058 mmol
AMOUNT: MASS 12.5 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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